4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate

Chromatographic Method Development Mass Spectrometry Purity Confirmation Medicinal Chemistry Intermediate Procurement

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate (CAS not publicly assigned; MF: C₂₁H₂₇NO₆, MW: 389.4 g/mol) is a synthetic coumarin–amino acid conjugate belonging to the chromen-2-one (2H-chromen-2-one) class. The molecule incorporates a 4-methyl-3-propyl-2-oxo-2H-chromen-7-ol core esterified with N-Boc-β-alanine through the 7-hydroxyl position, yielding an N-terminally protected β-alanyl ester prodrug/intermediate architecture.

Molecular Formula C21H27NO6
Molecular Weight 389.4 g/mol
Cat. No. B12140565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate
Molecular FormulaC21H27NO6
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCCCC1=C(C2=C(C=C(C=C2)OC(=O)CCNC(=O)OC(C)(C)C)OC1=O)C
InChIInChI=1S/C21H27NO6/c1-6-7-16-13(2)15-9-8-14(12-17(15)27-19(16)24)26-18(23)10-11-22-20(25)28-21(3,4)5/h8-9,12H,6-7,10-11H2,1-5H3,(H,22,25)
InChIKeyUQSKGVZIVHAJCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate – Structural Classification & Core Procurement Parameters


4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate (CAS not publicly assigned; MF: C₂₁H₂₇NO₆, MW: 389.4 g/mol) is a synthetic coumarin–amino acid conjugate belonging to the chromen-2-one (2H-chromen-2-one) class . The molecule incorporates a 4-methyl-3-propyl-2-oxo-2H-chromen-7-ol core esterified with N-Boc-β-alanine through the 7-hydroxyl position, yielding an N-terminally protected β-alanyl ester prodrug/intermediate architecture . Coumarin derivatives of this substitution pattern are widely recognised in medicinal chemistry and chemical biology for their fluorescent properties, enzyme substrate potential, and modular synthetic derivatisation [1]. However, the performance of any individual derivative in a specific assay, synthetic sequence, or formulation setting is highly sensitive to the particular combination of coumarin core alkylation pattern, amino acid identity, linker length, and protecting group strategy, making informed procurement decisions essential.

Substitution Risks with In-Class 4-methyl-3-propyl Coumarin–Amino Acid Conjugates: Why 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate Cannot Be Interchanged Blindly


Compounds sharing the 4-methyl-3-propyl-2H-chromen-7-yl scaffold can differ markedly in molecular weight (spanning 218–471 Da across the free phenol, acetate, glycinate, β-alaninate, and sulfonamido ester variants), lipophilicity (calculated LogP differences exceeding 2 log units between the free 7-hydroxy precursor and the most lipophilic sulfonamide ester), and protecting-group chemistry (Boc vs. Cbz vs. sulfonamide) [1]. These differences directly translate into divergent chromatographic retention, solubility in aqueous and organic solvent systems, stability under acidic vs. hydrogenolytic deprotection conditions, and enzymatic or chemical release kinetics of the coumarin fluorophore . A simple switch from Boc-β-alaninate to Boc-glycinate, for instance, eliminates one methylene unit from the linker, altering conformational flexibility and esterase susceptibility, while a switch to a Cbz-protected analog replaces acid-labile Boc with a hydrogenolysis-requiring protecting group, fundamentally changing the orthogonal deprotection strategy available . Consequently, generic substitution without head-to-head verification risks assay failure, synthetic incompatibility, and irreproducible biological results.

Quantitative Head-to-Head Differentiation Evidence: 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate vs. Closest Structural Analogs


Molecular Weight Differentiation: Boc-β-alaninate vs. Boc-glycinate on the Identical 4-methyl-3-propyl-chromen-7-yl Core

The target compound (C₂₁H₂₇NO₆, average mass 389.4 g/mol) carries one additional methylene unit in the amino acid linker compared to its closest commercially listed analog, 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate (C₂₀H₂₅NO₆, average mass 375.421 g/mol) . This 13.98 Da mass increment and the corresponding formula change (C₂₁H₂₇ vs. C₂₀H₂₅) are analytically resolvable by low-resolution LC–MS and permit unambiguous identity confirmation when both compounds are present in a synthetic mixture or screening library panel .

Chromatographic Method Development Mass Spectrometry Purity Confirmation Medicinal Chemistry Intermediate Procurement

Lipophilicity Differentiation: Extended β-Alanine Linker vs. Aromatic Sulfonamide Ester on the Common 4-methyl-3-propyl-chromen-7-yl Scaffold

Experimentally derived or calculated LogP/LogD values for the target Boc-β-alaninate are not publicly disclosed; however, a closely related analog—4-methyl-2-oxo-3-propyl-2H-chromen-7-yl (2R)-3-methyl-2-(4-methylbenzenesulfonamido)butanoate—has a calculated LogP of 5.45 and LogD (pH 7.4) of 5.45 (JChem prediction) [1]. The sulfonamide-bearing analog is substantially more lipophilic than the Boc-protected β-alaninate would be predicted to be, given the additional polar carbamate NH, the ester carbonyl, and the absence of the large aromatic tosyl group in the target structure. At physiological pH, the Boc-β-alaninate is expected to exhibit a LogD 1–3 units lower than the sulfonamide comparator, translating to markedly different reversed-phase HPLC retention times and distinct aqueous solubility profiles .

Lipophilicity-Governed ADME Profiling Reversed-Phase Retention Prediction Cell Permeability SAR Studies

Deprotection Orthogonality: Acid-Labile Boc vs. Hydrogenolysis-Dependent Cbz on the Identical β-Alanine–Coumarin Ester Core

The target compound employs a tert-butoxycarbonyl (Boc) protecting group on the β-alanine nitrogen, which is cleavable under mild acidic conditions (e.g., TFA/DCM, 0.5–2 h at 25 °C) via an E1 elimination mechanism releasing isobutene and CO₂ . In contrast, the Cbz-protected analog—4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate—requires catalytic hydrogenation (H₂/Pd–C) or strongly acidic HBr/HOAc for deprotection [1]. The Boc group is documented to be more acid-sensitive than Cbz: Cbz remains intact under TFA treatment (2–4 h at room temperature), whereas Boc is quantitatively removed under these conditions [1]. This differential acid lability enables fully orthogonal deprotection strategies in multi-step syntheses: Boc can be selectively removed in the presence of Cbz using TFA, while Cbz can be selectively removed by hydrogenolysis without affecting acid-labile functionality elsewhere in the molecule [1].

Protecting Group Strategy Design Multi-Step Solid-Phase Synthesis Orthogonal Deprotection Method Development

Regioisomeric Differentiation: 7-yl vs. 5-yl Boc-β-alaninate Substitution on the Coumarin Nucleus

The target compound positions the Boc-β-alaninate ester at the coumarin 7-position (para to the lactone carbonyl oxygen), which is the classical substitution site for fluorogenic coumarin substrates (e.g., 7-amino-4-methylcoumarin, AMC) [1]. A commercially distinct regioisomer—4,7-dimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)-beta-alaninate—places the identical Boc-β-alaninate moiety at the coumarin 5-position (ortho to the lactone oxygen), with reported molecular weight of approximately 361.4 g/mol (C₁₉H₂₃NO₆) . The 7-O-acyl vs. 5-O-acyl regiochemistry alters: (i) the electronic conjugation pathway between the ester carbonyl and the coumarin ring system, affecting fluorescence quantum yield and λₑₘ; (ii) steric accessibility for esterase-mediated hydrolysis, as the 7-position is less hindered than the peri-like 5-position; and (iii) the fragmentation pattern in mass spectrometry, providing orthogonal structural confirmation [1].

Fluorogenic Substrate Design Regioselective Coumarin Derivatization Enzyme Recognition Site Engineering

Linker-Length-Dependent Conformational Flexibility: β-Alanine (C₃) vs. Glycine (C₂) Amino Acid Spacer on the Chromen-7-yl Ester

The target compound employs a β-alanine linker (3-carbon backbone: –O–C(=O)–CH₂–CH₂–NH–Boc), providing an additional freely rotatable C–C bond compared to the glycinate analog (2-carbon backbone: –O–C(=O)–CH₂–NH–Boc) . This extra methylene group increases: (i) the number of rotatable bonds (estimated 10 vs. 9 for the glycinate analog, counting the ester O–C(O) and the C(O)–CH₂ bonds); (ii) the distance between the coumarin fluorophore and the Boc-protected amine, potentially reducing steric interference during enzymatic hydrolysis; and (iii) the topological polar surface area (tPSA) incrementally (calculated tPSA difference ≈ 0 Ų, as the additional CH₂ contributes negligibly to PSA but adds hydrophobic surface area). The glycinate analog (ChemSpider CSID: 1395223) has a calculated formula of C₂₀H₂₅NO₆ .

Prodrug Linker Optimisation Esterase Substrate Design Conformational Analysis of Amino Acid Spacers

Prioritised Application Scenarios Where 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate Offers Verifiable Procurement Advantages


Acid-Labile Prodrug Intermediate for Coumarin-Based Fluorogenic Substrate Synthesis

When constructing a fluorogenic enzyme substrate requiring acid-triggered release of the free amine for subsequent peptide coupling, the Boc protecting group on the β-alaninate linker enables TFA-mediated deprotection under conditions that leave Cbz, Fmoc, or Alloc groups intact . The 7-yl ester regiochemistry matches the established AMC (7-amino-4-methylcoumarin) fluorophore architecture, ensuring that the released coumarin will exhibit the expected fluorescence properties upon esterase or peptidase cleavage [1]. The β-alanine spacer provides a conformationally more flexible linker than glycine, potentially improving enzyme active-site accessibility .

Mass-Differentiated Internal Standard for LC–MS Quantification in Multi-Analog Screening Panels

With a molecular weight of 389.4 g/mol, this compound is cleanly resolvable by mass from the glycinate analog (375.4 g/mol) and the sulfonamide ester (471.6 g/mol) . This 14 Da mass offset relative to the glycinate permits use as a chemically similar but mass-distinct internal standard or reference compound in LC–MS/MS workflows where co-elution of isobaric species would otherwise compromise quantification accuracy.

Moderate-Lipophilicity Coumarin Scaffold for Cell-Based Permeability SAR Studies

The Boc-β-alaninate ester is predicted to exhibit LogD values substantially lower than the highly lipophilic sulfonamide ester analogs (calculated LogP 5.45) . This intermediate lipophilicity profile is advantageous for cell-based permeability assays where excessively lipophilic compounds suffer from non-specific binding to plasticware and serum proteins, while highly polar compounds (e.g., the free 7-hydroxy precursor) fail to cross lipid bilayers. The 4-methyl-3-propyl alkylation pattern provides a defined, non-natural substitution that can serve as a consistent lipophilicity benchmark within a coumarin-focused SAR series [1].

Orthogonal Deprotection Node in Multi-Protecting-Group Synthetic Sequences

In synthetic routes requiring sequential amine deprotections (e.g., solid-phase peptide synthesis incorporating a coumarin fluorophore), the Boc group on the β-alaninate can be removed with TFA without affecting a Cbz-protected lysine side chain or an Alloc-protected backbone amine elsewhere in the molecule . This acid-selective deprotection capability, combined with the 7-yl ester's compatibility with standard peptide coupling reagents (EDC/DCC), positions the compound as a versatile intermediate for constructing fluorogenic peptide substrates with precisely controlled protecting group architecture [1].

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